molecular formula C12H10N2O3 B2481677 Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate CAS No. 1782594-34-6

Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate

Cat. No.: B2481677
CAS No.: 1782594-34-6
M. Wt: 230.223
InChI Key: JDCTYFVPOYYOAG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate (CAS 1782594-34-6) is a high-value benzofuran derivative designed for advanced pharmaceutical research and development. This compound features a versatile molecular scaffold substituted with an amino group, a cyano group, and an ethyl carboxylate, making it a privileged structure in medicinal chemistry . The benzo[b]furan core is recognized for its broad physiological and pharmacological properties, and derivatives are extensively explored as intermediates in the synthesis of novel therapeutic agents . This compound serves as a key synthetic precursor for constructing more complex molecules. Its reactive sites allow for diverse chemical transformations, including esterification or amide formation at the carboxylate group, nucleophilic substitution at the amino group, and reduction or cross-coupling of the cyano group . These properties make it an invaluable building block in drug discovery, particularly for developing targeted cancer therapies and antimicrobial agents. Research into benzo[b]furan derivatives has highlighted their exceptional promise as anticancer, antibacterial, and antifungal agents, with numerous studies focusing on their synthesis and biological evaluation . The presence of multiple functional groups on this scaffold allows researchers to investigate structure-activity relationships and optimize compounds for specific biological targets. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 3-amino-6-cyano-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-2-16-12(15)11-10(14)8-4-3-7(6-13)5-9(8)17-11/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCTYFVPOYYOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation-Mediated Cyclization

A widely used method for benzofuran synthesis involves aldol condensation between α-halo esters and substituted phenols. For example, ethyl 3-nitrobenzofuran-2-carboxylate can be synthesized via the reaction of 2-hydroxy-3-nitrobenzonitrile with ethyl bromoacetate under basic conditions. Subsequent reduction of the nitro group yields the amino derivative.

Reaction Conditions :

  • Substrate : 2-Hydroxy-3-nitrobenzonitrile
  • Alkylating Agent : Ethyl bromoacetate (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 h.

This method provides moderate yields (45–60%) but requires precise control over reaction stoichiometry to avoid over-alkylation.

Radical Bromination and Cyclization

In a patent synthesis, methyl 2-amino-3-cyanobenzofuran-5-carboxylate was prepared via radical bromination of a pre-functionalized benzene derivative, followed by cyclization with triethyl orthoformate under acidic conditions. Adapting this approach, the ethyl ester analog could be synthesized by substituting methyl bromoacetate with ethyl bromoacetate.

Key Steps :

  • Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide initiate radical bromination at the benzylic position.
  • Cyclization : Triethyl orthoformate and glacial acetic acid facilitate furan ring closure.

Functional Group Introduction and Modification

Nitration and Reduction for Amino Group Installation

Introducing the amino group at position 3 typically involves nitration followed by catalytic hydrogenation or chemical reduction:

Procedure :

  • Nitration : Treat ethyl 3-cyanobenzofuran-2-carboxylate with concentrated nitric acid in sulfuric acid at 0°C to install a nitro group at position 3.
  • Reduction : Use palladium on carbon (Pd/C) under hydrogen atmosphere to reduce the nitro group to amine.

Yields :

  • Nitration: 70–85%
  • Reduction: 90–95%.

Cyanation at Position 6

The cyano group is introduced via nucleophilic substitution of a bromine atom using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO):

Reaction Setup :

  • Substrate : Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
  • Reagent : CuCN (2.0 equiv)
  • Solvent : DMSO, 120°C, 24 h.

Yield : 60–75%.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Benzofuran Formation : React 2-hydroxy-3-nitrobenzonitrile with ethyl bromoacetate to form ethyl 3-nitrobenzofuran-2-carboxylate.
  • Nitro Reduction : Catalytic hydrogenation with Pd/C yields ethyl 3-aminobenzofuran-2-carboxylate.
  • Bromination : Radical bromination at position 6 using NBS.
  • Cyanation : Substitute bromine with cyanide using CuCN.

Overall Yield : 35–40% (four steps).

Route 2: Convergent Synthesis

  • Pre-functionalized Precursor : Start with 3-amino-6-bromo-2-hydroxybenzoic acid.
  • Esterification : Treat with ethanol and sulfuric acid to form the ethyl ester.
  • Cyclization : Use 1,2-dibromoethane and potassium carbonate to form the benzofuran ring.
  • Cyanation : Substitute bromine with CuCN.

Overall Yield : 50–55% (three steps).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Aldol Condensation High regioselectivity Multi-step, moderate yields 45–60%
Radical Bromination Direct cyanation post-cyclization Requires hazardous reagents (NBS) 60–75%
Convergent Synthesis Fewer steps, higher yields Limited substrate availability 50–55%

Industrial-Scale Considerations

For large-scale production, continuous flow systems offer advantages in safety and efficiency. A protocol adapted from indole synthesis could be modified for benzofurans:

  • Flow Reactor Setup :
    • Esterification Module : Ethanol and benzoic acid derivative under acidic conditions.
    • Cyclization Unit : Heated coil reactor for furan formation.
    • Hydrogenation Chamber : Pd/C-packed column for nitro reduction.

Throughput : 1–2 kg/day with >90% purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran oxides.

    Reduction: Conversion to ethyl 3-amino-6-aminobenzofuran-2-carboxylate.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-cyanobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following section compares ethyl 3-amino-6-cyanobenzofuran-2-carboxylate with structurally related benzofuran and benzothiophene derivatives, focusing on substituent effects, physicochemical properties, and spectroscopic data.

Structural Analogs and Substituent Effects

Table 1: Substituent Comparison of Key Benzofuran Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NH₂ (3), -CN (6) C₁₂H₁₀N₂O₃ 230.22* Aromatic, electron-withdrawing -CN
Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate -NH₂ (3), -CN (7), -OCH₃ (4,6) C₁₄H₁₄N₂O₅ 290.27 Additional methoxy groups enhance solubility; -CN at 7 alters electronic distribution
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate -NH₂ (6), -CH₃ (3) C₁₂H₁₃NO₃ 219.24 Positional isomer; methyl group increases steric bulk
Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate -NH₂ (3), -Br (6) C₁₁H₁₀BrNO₃ 308.11 Bromine's bulk and electronegativity differ from -CN
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate -NH₂ (3), -F (5,5), tetrahydro ring C₁₁H₁₃F₂NO₃ 269.23 Saturated ring reduces aromaticity; fluorines influence polarity
Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate -Cl (3), -CH₃ (6), benzothiophene C₁₂H₁₁ClO₂S 254.73 Sulfur atom alters aromatic electron density vs. benzofuran
Key Observations:
  • Electronic Effects: The cyano group at position 6 in the target compound is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitutions compared to electron-donating groups like methyl (-CH₃) in or methoxy (-OCH₃) in .
  • Ring Saturation : The tetrahydrobenzofuran derivative lacks full aromaticity, likely reducing conjugation stability but increasing flexibility for interactions in biological systems.

Spectroscopic Data Comparison

Table 2: NMR Data for Selected Compounds
Compound (Reference) ¹H NMR Features ¹³C NMR Features
Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate Aromatic protons at δ 6.8–7.2 ppm; methoxy signals at δ 3.8–3.9 ppm Carboxylate carbonyl at ~170 ppm; cyano carbon at ~115 ppm
Ethyl 6-amino-3-methyl-1-benzofuran-2-carboxylate Methyl group at δ 2.3 ppm; amino protons at δ 5.1–5.3 ppm Methyl carbon at ~20 ppm; aromatic carbons at 100–150 ppm
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate Tetrahydro ring protons at δ 1.5–2.5 ppm; -NH₂ at δ 4.0–4.5 ppm Fluorinated carbons at ~110 ppm (CF₂); ester carbonyl at ~165 ppm
Key Observations:
  • The target compound’s ¹H NMR would likely show aromatic protons deshielded by the electron-withdrawing -CN group, while its ¹³C NMR would exhibit a cyano carbon signal near 115 ppm, comparable to .
  • Fluorine-containing compounds like display distinct ¹³C shifts for CF₂ groups, absent in the target compound.

Biological Activity

Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate (CAS No. 1782594-34-6) is a heterocyclic compound belonging to the benzofuran family, characterized by the presence of an ethyl ester, amino, and cyano groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}, with a molecular weight of 230.22 g/mol. Its structure includes a benzofuran ring that enhances its biological activity through various mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclization of substituted phenols.
  • Nitration and subsequent reduction .
  • Esterification to introduce the ethyl group.

These methods ensure high yield and purity, essential for biological testing and applications in drug development .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies indicate that it exhibits significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of the amino group is thought to facilitate interactions with cellular proteins, enhancing its anticancer efficacy .

The mechanism of action for this compound involves:

  • Hydrogen bonding : The amino and cyano groups can form hydrogen bonds with biological macromolecules.
  • Enzyme inhibition : It may inhibit enzymes critical for cell proliferation or survival in cancer cells.
  • Regulation of signaling pathways : Interaction with signaling pathways may alter cellular responses, leading to apoptosis or growth arrest .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for therapeutic applications.
  • Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis revealed increased apoptosis rates compared to control groups, supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthyl ester, amino group, cyano groupAntimicrobial, anticancer
Ethyl 3-amino-benzofuran-2-carboxylateSimilar structure without cyano groupModerate antimicrobial
Ethyl 6-cyanobenzofuran-2-carboxylateCyano group at different positionLimited biological activity

This compound stands out due to the specific positioning of functional groups that enhance its reactivity and biological activity compared to structurally similar compounds .

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 3-amino-6-cyanobenzofuran-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including C–H arylation to functionalize the benzofuran core and transamidation to introduce the amino and cyano groups. Key factors include:

  • Catalysts : Palladium-based catalysts for cross-coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature : Controlled heating (80–120°C) optimizes reaction kinetics while minimizing side reactions .
    Yield optimization requires balancing these parameters and employing purification techniques like column chromatography.

Q. Q2. How is the compound structurally characterized in basic research settings?

Basic characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., ethyl ester at δ 1.3–4.3 ppm, cyano group at ~110–120 ppm in 13^13C) .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) confirm substituents .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 259.1) .

Advanced Synthesis and Mechanistic Insights

Q. Q3. What advanced strategies address regioselectivity challenges during benzofuran functionalization?

Regioselective installation of the cyano and amino groups is achieved via:

  • Directed C–H Activation : Transition metal catalysts (e.g., Pd) direct functionalization to specific positions .
  • Protecting Group Strategies : Temporary protection of the amino group prevents undesired side reactions during cyanation .
    Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. Q4. How can contradictory spectroscopic and crystallographic data be resolved?

Discrepancies between NMR and X-ray data (e.g., unexpected tautomerism) are addressed by:

  • Variable-Temperature NMR : Detects dynamic conformational changes .
  • Complementary Techniques : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond-length/angle data .

Biological and Pharmacological Research

Q. Q5. What methodologies are used to evaluate the compound’s binding affinity to therapeutic targets?

Advanced studies employ:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
    Docking simulations (AutoDock Vina) predict binding poses, validated by mutagenesis studies .

Q. Q6. How are pharmacokinetic properties (e.g., metabolic stability) assessed in preclinical research?

  • In Vitro Assays : Microsomal stability tests (human liver microsomes) identify metabolic hotspots .
  • In Vivo Studies : Radiolabeled tracer techniques track absorption/distribution in model organisms .

Computational and Safety Considerations

Q. Q7. What computational tools model the compound’s interaction with biological macromolecules?

  • Molecular Dynamics (MD) : GROMACS simulates ligand-protein dynamics over nanosecond timescales .
  • QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods elucidate reaction mechanisms in enzyme active sites .

Q. Q8. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to benzothiophene derivatives) .
  • Waste Disposal : Neutralize reactive groups (e.g., cyano) before disposal .

Advanced Applications Beyond Medicinal Chemistry

Q. Q9. How is the compound utilized in materials science or catalysis research?

  • Ligand Design : The benzofuran scaffold coordinates transition metals for catalytic applications (e.g., Suzuki-Miyaura coupling) .
  • Optoelectronic Materials : π-Conjugated systems are studied for organic semiconductor properties .

Q. Q10. What strategies resolve synthetic bottlenecks in scaling up the compound for research use?

  • Flow Chemistry : Continuous flow systems improve reproducibility and reduce reaction times .
  • Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) ensures quality control during scale-up .

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